molecular formula C28H27ClN4O3S B2434397 4-((2-((2-((4-chlorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide CAS No. 1115360-17-2

4-((2-((2-((4-chlorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

Cat. No.: B2434397
CAS No.: 1115360-17-2
M. Wt: 535.06
InChI Key: DPRYAEGRTUDXKL-UHFFFAOYSA-N
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Description

4-((2-((2-((4-Chlorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a synthetic benzamide and quinazolinone derivative intended for research applications. This compound is provided for non-human research purposes and is not approved for diagnostic, therapeutic, or personal use. The specific mechanism of action, research applications, and primary biological targets for this molecule are areas of ongoing scientific investigation. Potential research applications for compounds in this class often include enzyme inhibition, kinase pathway analysis, and other biochemical studies. Researchers are encouraged to consult the current scientific literature for the latest findings. This product is subject to the buyer's confirmation of identity and/or purity, and all sales are final for this specialty chemical.

Properties

IUPAC Name

4-[[2-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClN4O3S/c1-2-15-30-26(35)21-11-7-20(8-12-21)17-33-27(36)23-5-3-4-6-24(23)32-28(33)37-18-25(34)31-16-19-9-13-22(29)14-10-19/h3-14H,2,15-18H2,1H3,(H,30,35)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRYAEGRTUDXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((2-((2-((4-chlorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article reviews the biological activity of this specific compound, emphasizing its pharmacological potential based on recent research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Quinazoline Core : The 4-oxoquinazoline component contributes to its biological activity.
  • Substituents : The presence of a chlorobenzyl group and a propylbenzamide moiety enhances its pharmacological profile.

Antimicrobial Activity

Research has shown that quinazoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated effectiveness against various bacterial strains:

Compound StructureActivity TypeBacterial Strains TestedResults
Quinazoline DerivativesAntibacterialStaphylococcus aureus, Escherichia coliModerate to strong activity noted .
4-Oxoquinazoline DerivativesAntifungalCandida albicansEffective against multiple strains .

The specific compound has not been extensively tested in isolation; however, its structural analogs show promise in antimicrobial assays.

Anticancer Activity

Quinazoline derivatives are also recognized for their anticancer properties. The compound under discussion may inhibit tumor growth through mechanisms involving the epidermal growth factor receptor (EGFR):

  • Inhibition of EGFR : Studies indicate that quinazoline derivatives can inhibit EGFR autophosphorylation, a crucial step in cancer cell proliferation .
  • Cell Line Studies : Compounds related to the target structure have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent antitumor activity .

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    • A study synthesized various quinazoline derivatives and evaluated their antibacterial effects. The results indicated that modifications at specific positions significantly enhanced activity against gram-positive bacteria .
  • Anticancer Mechanism Investigation :
    • Another investigation focused on quinazolinone derivatives showed that certain substitutions led to increased binding affinity to EGFR, thereby enhancing anticancer efficacy .
  • Structure-Activity Relationship (SAR) :
    • A detailed SAR analysis revealed that the introduction of electron-withdrawing groups at specific positions improved both antibacterial and anticancer activities of quinazoline derivatives .

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that quinazolinone derivatives, including this compound, exhibit notable antimicrobial properties:

  • Antibacterial Activity :
    • The compound demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 10 mm to 12 mm and MIC values between 70 mg/mL and 80 mg/mL.
    • It showed significant activity against Candida albicans, with an inhibition zone of 11 mm, outperforming standard antibiotics like ampicillin.
  • Fungal Activity :
    • The compound also exhibited antifungal properties, indicating potential as a broad-spectrum antimicrobial agent.

Cytotoxic Effects

The cytotoxicity of the compound has been evaluated using various cancer cell lines. Preliminary results suggest selective cytotoxic properties:

  • Cell Line Studies : The compound was tested against multiple cancer cell lines, revealing promising results in inhibiting cell growth. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing drug design. Key findings include:

  • The presence of the thioether group appears to enhance both antibacterial and anticancer activities.
  • Substituents on the quinazolinone ring significantly influence bioactivity, suggesting that further modifications could lead to improved efficacy.

Case Study 1: Antimicrobial Efficacy

A study on quinazoline derivatives revealed that modifications at specific positions on the quinazoline ring significantly affected antimicrobial potency. Compounds with electron-withdrawing groups showed enhanced activity against resistant bacterial strains.

Case Study 2: Anticancer Potential

Research focusing on quinazolinone derivatives found that similar compounds exhibited potent growth inhibition in various cancer cell lines. The observed mechanisms included apoptosis induction and cell cycle arrest.

Chemical Reactions Analysis

Quinazolinone Core Formation

The quinazolinone scaffold is typically synthesized via cyclization reactions. For this compound, the core formation likely involves:

  • Condensation reactions between carbonyl-containing precursors (e.g., aldehydes, ketones) and amine groups to form the bicyclic structure.

  • Thermally controlled cyclization under acidic or basic conditions to stabilize the quinazolinone ring.

Amide Bond Formation

The N-propylbenzamide moiety is synthesized through amide coupling:

  • Thionyl chloride (SOCl₂) converts carboxylic acids to acid chlorides, which react with amines (e.g., propylamine) to form amides .

  • Catalysts like DMF or DCC (N,N'-dicyclohexylcarbodiimide) enhance coupling efficiency .

  • Example reaction :

    Benzamide acid+SOCl2Acid chloride+PropylamineAmide\text{Benzamide acid} + \text{SOCl}_2 \rightarrow \text{Acid chloride} + \text{Propylamine} \rightarrow \text{Amide}

Propyl Group Coupling

The N-propyl substituent is introduced via alkylation:

  • Alkylation agents (e.g., alkyl halides) react with amide nitrogen under basic conditions .

  • Stability considerations : Steric hindrance from the propyl group may require elevated temperatures or prolonged reaction times .

Key Reaction Conditions and Stability

Reaction Type Conditions Key Considerations
Quinazolinone cyclizationAcidic/basic media, heat (80–120°C)Solvent choice (e.g., ethanol, DMF)
Thioether formationNaOH/THF, 25–50°CAvoid oxidation of thiol groups
Amide couplingSOCl₂, DMF, 0–25°CMoisture-sensitive intermediates
Propyl group couplingK₂CO₃, DMF, reflux (60–80°C)Control of side alkylation

Reactivity and Functionalization

The compound’s functional groups enable further reactions:

  • Thioether oxidation : Converts to sulfones or sulfoxides under oxidizing agents (e.g., H₂O₂).

  • Amide hydrolysis : Acidic/basic hydrolysis yields carboxylic acids or amines .

  • Quinazolinone alkylation : Electrophilic substitution at the 3-position (e.g., Friedel-Crafts).

Preparation Methods

Nimentovsky Method

The Nimentovsky method involves cyclizing o-aminobenzoic acid with formamide under controlled thermal conditions. Key steps include:

  • Reaction Setup : A 1:4 molar ratio of o-aminobenzoic acid to formamide is heated at 130–135°C in a Vood alloy bath for 2 hours.
  • Workup : The mixture is cooled, quenched with ice, and crystallized to yield quinazolin-4-one with 96% efficiency.
  • Advantages : High yield, minimal byproducts, and scalability.

Mechanistic Insight : Dehydration and cyclization occur via formamide acting as both a solvent and a carbonyl source, facilitating intramolecular amide bond formation.

Radical-Mediated Cyclization Using Dimethyl Sulfoxide (DMSO) and $$ \text{H}2\text{O}2 $$

An alternative approach employs 2-amino-N-methylbenzamide, DMSO, and $$ \text{H}2\text{O}2 $$ under oxidative conditions:

  • Reaction Conditions : Heating at 150°C for 20 hours in the presence of $$ \text{H}2\text{O}2 $$ (30%).
  • Mechanism : DMSO serves as a one-carbon donor, while $$ \text{H}2\text{O}2 $$ oxidizes intermediates, leading to radical-mediated cyclization.
  • Yield : 23–82%, depending on substituents.

Functionalization of the Quinazolin-4-one Core

Installation of the 4-Chlorobenzylamino Group

The 4-chlorobenzylamino moiety is appended via reductive amination or direct coupling:

  • Reductive Amination :
    • Substrates : 2-oxoethylthioquinazolinone and 4-chlorobenzylamine.
    • Conditions : Sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) in methanol at pH 5–6.
    • Yield : 65–78%.
  • Direct Amidation :
    • Coupling Agents : Carbodiimides (e.g., EDC/HOBt) facilitate amide bond formation between the amine and carboxylic acid derivatives.

Attachment of the N-Propylbenzamide Side Chain

The N-propylbenzamide group is introduced via alkylation or Mitsunobu reaction:

Alkylation Strategy

  • Substrates : 3-(Chloromethyl)quinazolinone derivative and N-propylbenzamide.
  • Conditions : $$ \text{NaH} $$ in tetrahydrofuran (THF) at 0°C to room temperature.
  • Yield : 60–70%.

Mitsunobu Reaction

  • Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine ($$ \text{PPh}_3 $$).
  • Conditions : THF, 0°C to reflux.
  • Advantages : Stereochemical control and higher functional group tolerance.

Optimization and Challenges

Yield Maximization

  • Temperature Control : Maintaining 130–135°C during cyclization prevents decomposition.
  • Catalyst Screening : Palladium catalysts improve coupling efficiency in amidation steps.

Table 1. Summary of Key Reaction Conditions

Step Reagents/Conditions Yield (%) Reference
Quinazolin-4-one synthesis o-Aminobenzoic acid, formamide, 130°C 96
Thioether formation K$$2$$CO$$3$$, DMF, 80°C 85
Reductive amination NaBH$$_3$$CN, MeOH, pH 5 78
Alkylation NaH, THF, rt 70

Table 2. Comparative Analysis of Methods

Parameter Nimentovsky Method Radical-Mediated
Reaction Time 2 hours 20 hours
Scalability High Moderate
Byproducts Minimal Sulfones
Cost Low Moderate

Q & A

Q. What are the standard synthetic routes for synthesizing this quinazolinone-based compound?

The compound can be synthesized via a multi-step nucleophilic substitution and condensation strategy. A general procedure involves:

  • Step 1 : Reacting 4-oxoquinazoline derivatives with thio-containing intermediates (e.g., 2-chloro-N-substituted acetamides) in dry acetone with anhydrous K₂CO₃ as a base .
  • Step 2 : Introducing the 4-chlorobenzylamine moiety via amide coupling under mild conditions (e.g., DCC/DMAP in DCM) .
  • Step 3 : Final purification via column chromatography using gradients of hexane/EtOAc .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry.
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
  • HPLC : Purity assessment (>98%) using C18 columns with acetonitrile/water mobile phases .

Q. What in vitro assays are typically used to evaluate its pharmacological activity?

Initial screening includes:

  • Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) using fluorescence-based protocols .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Receptor binding studies : Radioligand displacement assays for GPCR targets .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Key strategies include:

  • Catalyst optimization : Replacing K₂CO₃ with DBU for faster reaction kinetics in thioether formation .
  • Solvent selection : Using DMF instead of acetone to enhance solubility of intermediates .
  • Microwave-assisted synthesis : Reducing reaction times from 12 hours to 30 minutes .

Q. How can conflicting bioactivity data across studies be resolved?

Contradictions often arise due to assay conditions. Mitigation approaches:

  • Standardized protocols : Use ATP concentration-matched kinase assays to avoid false negatives .
  • Structural analogs comparison : Benchmark activity against compounds like 4-(trifluoromethyl)benzamide derivatives to identify pharmacophore sensitivity .
  • Meta-analysis : Cross-reference results with PubChem BioAssay data for consensus .

Q. What advanced techniques determine binding modes and affinity?

  • Surface Plasmon Resonance (SPR) : Real-time kinetics for ligand-target interactions (KD values) .
  • X-ray crystallography : Co-crystallization with target proteins (e.g., PDB-deposited kinase structures) .
  • Molecular dynamics simulations : Free-energy perturbation (FEP) to predict binding stability .

Data Analysis & Methodological Challenges

Q. How are solubility limitations addressed in pharmacokinetic studies?

  • Co-solvent systems : Use cyclodextrin complexes or PEG-400/water mixtures to enhance aqueous solubility .
  • Prodrug design : Introduce phosphate esters at the 4-oxoquinazolinone moiety for improved bioavailability .

Q. What computational tools predict metabolic stability?

  • ADMET predictors : SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism and clearance rates .
  • Docking software (AutoDock Vina) : Screen for potential reactive metabolites (e.g., glutathione adducts) .

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